

N-Nitrosopyrrolidine in Drinking Water: An Indepth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, formation, and analysis of **N-Nitrosopyrrolidine** (NPYR), a probable human carcinogen, in drinking water sources. The document details the quantitative data on NPYR concentrations, outlines experimental protocols for its detection, and illustrates key biological and analytical pathways.

Introduction to N-Nitrosopyrrolidine (NPYR)

N-Nitrosopyrrolidine (NPYR) is a cyclic nitrosamine that has been detected in various environmental matrices, including drinking water.[1][2] Its presence is a public health concern due to its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[3] NPYR can form during water treatment processes, particularly during disinfection with chloramines, through the reaction of nitrosating agents with pyrrolidine, a secondary amine.[4] It is also found in some food products and tobacco smoke.[5]

Occurrence and Concentrations in Drinking Water Sources

NPYR has been detected in various water sources, including surface water, groundwater, and finished drinking water. Its concentration can vary significantly depending on the source water quality, the type of disinfection used, and the presence of its precursors.

Table 1: Quantitative Data on N-Nitrosopyrrolidine (NPYR) Occurrence in Water

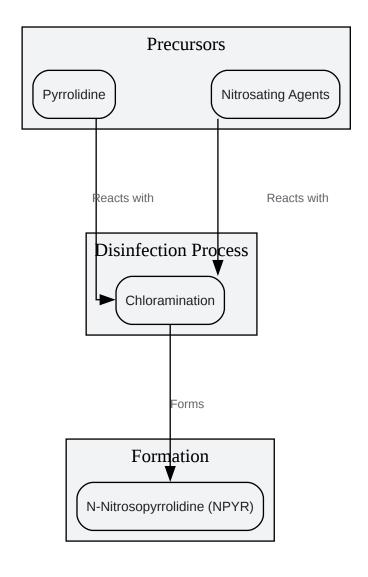


Water Source Type	Concentration Range (ng/L)	Location/Study Details	Reference
Drinking Water	2 - 4	Distribution System	[6]
Drinking Water	up to 4.4	Chloraminated Water	[7]
Drinking Water	Not detected - 70.5	Distribution System	[6]
River Water	Not detected - Present	Songhua River, China	[8][9]
Groundwater	Not detected - 60.8 (total nitrosamines)	Songhua River, China	[8][9]
Tap Water	Detected	Central South Korea	[10]
Swimming Pool Water	> 50	Bologna, Italy	[11]

Formation of N-Nitrosopyrrolidine in Drinking Water

The primary pathway for NPYR formation in drinking water is the reaction of secondary amines, such as pyrrolidine, with disinfectants, particularly chloramines (monochloramine and dichloramine).[4] Pyrrolidine can be naturally present in water sources or introduced through wastewater contamination.





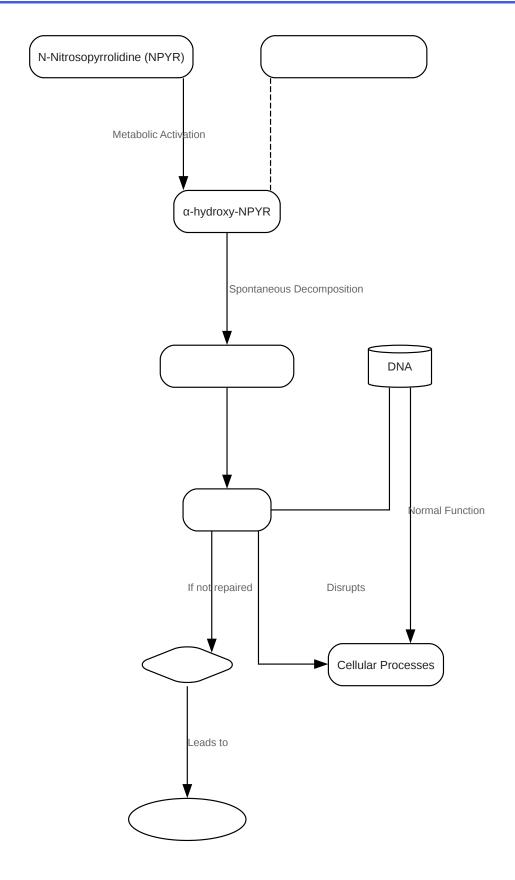
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NPYR Formation Pathway in Drinking Water.

Health Effects and Carcinogenic Signaling Pathway

NPYR is classified as a probable human carcinogen.[3] Its carcinogenicity is attributed to its metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. This process can lead to mutations and initiate carcinogenesis. The primary metabolic activation pathway involves α -hydroxylation catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[6][7]





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Metabolic Activation and Carcinogenic Pathway of NPYR.



Experimental Protocols for NPYR Analysis

The accurate quantification of NPYR in drinking water requires sensitive analytical methods due to its low concentration levels. The most common methods involve solid-phase extraction (SPE) for sample pre-concentration, followed by analysis using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Solid-Phase Extraction (SPE)

SPE is a crucial step to isolate and concentrate NPYR from the water matrix. Coconut charcoal and Oasis HLB are commonly used sorbents.

Protocol for SPE using Coconut Charcoal Cartridges (based on EPA Method 521):[11][12]

- Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.[12]
- Sample Loading: Pass a 500 mL water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.[12][13]
- Cartridge Rinsing: Rinse the cartridge with 5 mL of reagent water.[12]
- Drying: Dry the cartridge with a stream of nitrogen gas for 10-45 minutes.[12][13]
- Elution: Elute the trapped analytes with 10 mL of DCM at a flow rate of 5 mL/min.[12]
- Concentration: The eluate is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly selective and sensitive technique for the analysis of volatile nitrosamines like NPYR.

Typical GC-MS/MS Parameters:[9][14]

• GC Column: DB-624 or equivalent (30 m x 0.32 mm i.d., 1.8 μm film thickness)[12]



Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[12]

Injection Mode: Pulsed splitless

Injection Volume: 1-2 μL[12]

• Temperature Program:

Initial temperature: 35°C, hold for 1 min

Ramp to 120°C at 5°C/min

Ramp to 145°C at 3°C/min

Ramp to 250°C at 35°C/min, hold for 4.64 min[12]

- Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI)
- MS/MS Transitions for NPYR: Specific precursor and product ions are monitored for quantification and confirmation. For example, a transition of m/z 101.1 -> 55.1 has been reported.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an alternative and often faster method for the analysis of a broader range of nitrosamines, including those that are thermally unstable.

Typical LC-MS/MS Parameters:[15][16][17]

- LC Column: Hypersil GOLD C18 (100 x 2.1 mm, 1.9 μm) or equivalent[16]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Methanol + 0.1% Formic Acid[16]







• Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

• Flow Rate: 500 μL/min[16]

• Injection Volume: 10-100 μL[16]

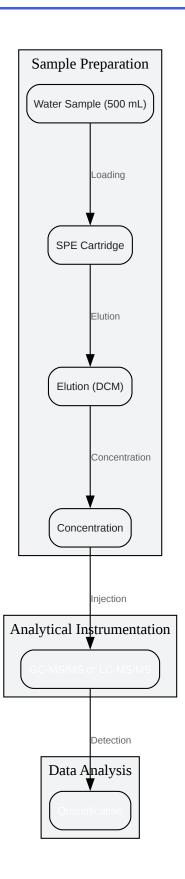
• Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode[15]

• MS/MS Transitions for NPYR:

Precursor Ion (Q1): m/z 101.1

Product Ion (Q3): m/z 55.1[3]





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General Analytical Workflow for NPYR in Water.



Conclusion

The presence of **N-Nitrosopyrrolidine** in drinking water sources, although typically at low ng/L levels, warrants continuous monitoring and research due to its carcinogenic potential. Understanding its formation pathways is crucial for developing effective mitigation strategies in water treatment plants. Furthermore, the use of sensitive and robust analytical methods, such as SPE followed by GC-MS/MS or LC-MS/MS, is essential for accurate risk assessment and ensuring the safety of drinking water supplies. Further research into the specific precursors and the complex interactions during water treatment will aid in minimizing the formation of NPYR and other nitrosamines.

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